6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been known to inhibit enzymes like dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
The compound likely works by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to the death of cancer cells .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of RNA and DNA. By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a crucial component in the synthesis of these nucleic acids .
Pharmacokinetics
Similar pyridopyrimidine derivatives have been studied for their improved in vivo pharmacokinetic properties .
Result of Action
The result of the compound’s action is the disruption of RNA and DNA synthesis, which leads to the death of cancer cells . This makes it a potential candidate for antiproliferative applications .
Properties
IUPAC Name |
6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADFXOVOMVTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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